molecular formula C13H16N4O2S B14877332 N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide

N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide

Cat. No.: B14877332
M. Wt: 292.36 g/mol
InChI Key: LCHRMCRMYRXLBX-UHFFFAOYSA-N
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Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C13H16N4O2S/c1-8-14-12(19-17-8)10-7-20-13(16-10)11(18)15-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,15,18)

InChI Key

LCHRMCRMYRXLBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CSC(=N2)C(=O)NC3CCCCC3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and antitumor properties, making it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide is unique due to its specific combination of the thiazole and oxadiazole rings, which imparts a distinct set of biological activities and chemical reactivity. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

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